2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1260879-99-9) is a pyrazole-derived carboxylic acid characterized by a propanoic acid backbone substituted with a 3,5-dimethylpyrazole moiety at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its dual functionality: the pyrazole ring provides a rigid, aromatic scaffold, while the carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility and reactivity . Its synthesis and applications are often linked to coordination chemistry and drug conjugation, as evidenced by its use in forming metal complexes and bioactive hybrids .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJUREBBXZBMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411753 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956508-33-1 | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 3,5-dimethylpyrazole with 2-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves nucleophilic substitution reactions between 3,5-dimethyl-1H-pyrazole and propanoic acid derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Table 1: Characterization Data
| Method | Result |
|---|---|
| NMR (1H) | Signals at 1.36 ppm (methyl), 4.07 ppm (CH2) |
| NMR (13C) | Peaks at 11.60 ppm (methyl), 59.95 ppm (C-N) |
| Mass Spectrometry | m/z = 168.19 (Molecular Ion Peak) |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural similarity to biologically active molecules makes it a candidate for developing enzyme inhibitors and receptor ligands .
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Materials Science
The compound has potential applications in materials science, particularly in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Biological Studies
In biological studies, the compound is utilized to explore enzyme inhibition mechanisms and receptor interactions due to its structural characteristics. This research can lead to insights into new therapeutic targets for diseases.
Industrial Applications
This compound is also employed in the synthesis of agrochemicals and other industrial chemicals. Its versatility as an intermediate allows for the production of complex molecules necessary for agricultural applications.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pyrazole ring can interact with amino acid residues in the enzyme’s active site, while the propanoic acid moiety can form hydrogen bonds or ionic interactions with other residues .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Comparable Pyrazole Derivatives
| Compound Name | Substituents on Pyrazole | Functional Group | Key Structural Differences |
|---|---|---|---|
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid | 3,5-dimethyl | Carboxylic acid | Reference compound |
| 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid | 1,3,5-trimethyl | Carboxylic acid | Additional methyl at pyrazole N1 |
| 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | 3-methyl, 4-nitro | Carboxylic acid | Nitro group introduces electron-withdrawing effects |
| 3-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]propanoic acid | 3,5-dimethyl + phenyl | Carboxylic acid | Phenyl spacer alters conjugation |
| 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | 4-ethyl, 3,5-dimethyl | Amino + carboxylic acid | Amino group enhances basicity |
Key Observations:
Substituent Position and Electronic Effects: The 3,5-dimethyl substitution in the reference compound creates steric hindrance and stabilizes the pyrazole ring through electron-donating methyl groups. In contrast, the 4-nitro group in 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid withdraws electron density, increasing acidity and reactivity .
Functional Group Modifications: Replacement of the carboxylic acid with an amide (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) reduces solubility in aqueous media but enhances lipid membrane permeability, making it suitable for drug delivery . The amino-carboxylic acid hybrid in 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid introduces zwitterionic properties, enabling pH-dependent solubility and metal chelation .
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid, with the molecular formula , is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological properties of this compound, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with propanoic acid derivatives through nucleophilic substitution reactions. The compound has been characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity.
Table 1: Characterization Data
| Method | Result |
|---|---|
| NMR (1H) | Signals at 1.36 ppm (methyl), 4.07 ppm (CH2) |
| NMR (13C) | Peaks at 11.60 ppm (methyl), 59.95 ppm (C-N) |
| Mass Spectrometry | m/z = 168.19 (Molecular Ion Peak) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyrazole compounds show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve the disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and A375. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Summary of Biological Activities
Case Studies
- Antimicrobial Study : In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Study : A study involving RAW264.7 macrophages demonstrated that treatment with this compound reduced the secretion of inflammatory mediators by approximately 50% compared to untreated controls when stimulated with lipopolysaccharide (LPS).
- Anticancer Study : In vitro assays revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in A375 melanoma cells, with an IC50 value determined at approximately 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
